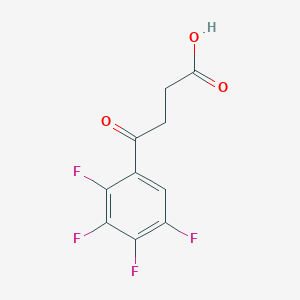

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for “4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid” were not found, a method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method involves the intramolecular cyclization of the salt of this acid in the presence of K2CO3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is used in the synthesis of various heterocyclic systems. Salem et al. (2014) explored its reactivity towards different nucleophiles, resulting in the formation of compounds like pyridazinone, tetrahydroquinoline, and oxazinone (Salem, El-Hashash, Mahmoud, & Madkour, 2014).

Electrochemical Properties

Hildebrandt et al. (2010) synthesized a supercrowded 2,3,4,5-tetraferrocenylthiophene, revealing its electrochemical reversibility and electron-transfer properties, highlighting its potential in electrochemistry (Hildebrandt, Rüffer, Erasmus, Swarts, & Lang, 2010).

Antibacterial Activities

Zhang Ji-yun (2010) focused on the synthesis of 4,4′-(alkylmethylene)bis[1-phenyl-3-(2,3,4,5-tetrafluorophenyl)-5-pyrazolone], demonstrating significant antibacterial activity against E. coli, showing its potential in medical applications (Zhang Ji-yun, 2010).

Microwave-Assisted Synthesis

Tolstoluzhsky et al. (2008) developed an efficient protocol using microwave assistance and ytterbium triflate catalyst for the synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, which serves as a building block in the synthesis of biologically active compounds (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).

Nonlinear Optical Materials

Vanasundari et al. (2018) investigated derivatives of 4-oxobutanoic acid, finding that they are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial and Antifungal Activities

Sayed et al. (2003) conducted a study on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin, leading to compounds with antimicrobial and antifungal activities, showing its applicability in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, demonstrating the application of related compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Corrosion Inhibition

Bentiss et al. (2007) explored 4H-triazole derivatives for corrosion and dissolution protection of mild steel, showing the application of related compounds in materials science (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Photoluminescent and Magnetic Properties

Pointillart et al. (2009) synthesized compounds demonstrating photoluminescent and magnetic properties, indicating potential applications in materials science and engineering (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).

Synthesis of Trifluoromethylated Analogues

Sukach et al. (2015) used related compounds to synthesize new trifluoromethylated analogues, indicating its significance in developing novel chemical entities (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).

Eigenschaften

IUPAC Name |

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZCDBISQJJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)